Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Overview
Description
Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate are currently unknown
Mode of Action
Compounds with a 1,2,4-oxadiazole ring have been reported to exhibit anti-infective properties . They may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-oxadiazoles have been associated with anti-infective activities, suggesting they may impact pathways related to microbial growth and proliferation .
Result of Action
Based on the reported anti-infective properties of 1,2,4-oxadiazoles , it can be hypothesized that this compound may inhibit the growth of certain microbes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase 3 (GSK-3), which is a key regulator of cellular proliferation and differentiation . The interaction between this compound and GSK-3 involves binding to the enzyme’s active site, thereby preventing its normal function. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis.
Cellular Effects
This compound has been observed to exert various effects on different types of cells. In cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the inhibition of GSK-3 by this compound involves binding to the enzyme’s active site, which prevents the phosphorylation of its substrates . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing tumor growth and improving metabolic function . At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, such as cytochrome P450, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporting polypeptides (OATPs) . Once inside the cells, this compound can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can facilitate its transport to different organs and tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, where it can affect mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate can be synthesized through a multi-step process. One common method involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction typically requires a base such as potassium carbonate and a solvent like dry acetone. The mixture is refluxed for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction of the oxadiazole ring could produce amines .
Scientific Research Applications
Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Material Science: The compound is utilized in the development of high-energy materials and polymers due to its stability and energetic properties.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate can be compared with other oxadiazole derivatives:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound has similar energetic properties but differs in its chemical structure and specific applications.
Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate: This derivative has a different alkyl group, which can influence its reactivity and applications.
1,2,5-Oxadiazole (Furazan): While structurally similar, furazan derivatives have distinct properties and uses, particularly in high-energy materials.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-6-4-9(5-7-10)11-13-8(2)17-14-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJFLYBPBMSNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427808 | |
Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-01-8 | |
Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850375-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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